Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

Protecting-group strategy Orthogonal deprotection Lipophilicity

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a saturated spiro[3.3]heptane building block bearing a ketone at the 2‑position and a tert‑butyl ester at the 6‑position (MW 210.27 g/mol, C₁₂H₁₈O₃). The all‑carbon spiro[3.3]heptane framework offers high conformational rigidity with well‑defined exit vectors, making it a privileged scaffold for fragment‑based drug design and bioisosteric replacement of piperidine and morpholine rings.

Molecular Formula C12H18O3
Molecular Weight 210.273
CAS No. 2445793-77-9
Cat. No. B2944531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
CAS2445793-77-9
Molecular FormulaC12H18O3
Molecular Weight210.273
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2
InChIInChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3
InChIKeyDMCZDJIXYWQIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate (CAS 2445793-77-9) – Bifunctional Spirocyclic Building Block for Fragment-Based Discovery and Scaffold Hopping


Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a saturated spiro[3.3]heptane building block bearing a ketone at the 2‑position and a tert‑butyl ester at the 6‑position (MW 210.27 g/mol, C₁₂H₁₈O₃) . The all‑carbon spiro[3.3]heptane framework offers high conformational rigidity with well‑defined exit vectors, making it a privileged scaffold for fragment‑based drug design and bioisosteric replacement of piperidine and morpholine rings [1]. This compound serves as a key intermediate for selective elaboration at either the ketone or the ester handle, enabling divergent access to functionalized spirocyclic libraries [2].

Why tert-Butyl 2-oxospiro[3.3]heptane-6-carboxylate Cannot Be Readily Interchanged with Close Analogs – Key Differentiators


Although numerous spiro[3.3]heptane derivatives are commercially available, subtle structural variations lead to pronounced differences in physicochemical properties, reactivity, and suitability for specific synthetic sequences. The tert-butyl ester provides acid‑labile protection orthogonal to the base‑labile methyl ester, while the all‑carbon ring system eliminates the basicity and hydrogen‑bonding capacity introduced by aza‑spiro[3.3]heptane analogs [1]. Additionally, the precise positioning of the 2‑oxo group relative to the 6‑carboxylate defines the exit‑vector geometry available for fragment elaboration, which cannot be replicated by 6‑oxo regioisomers [2]. These differences mean that generic substitution without prior head‑to‑head validation risks altered reaction trajectories, compromised intermediate stability, or misleading structure–activity relationships.

Head-to-Head and Cross-Study Comparative Data for tert-Butyl 2-oxospiro[3.3]heptane-6-carboxylate (CAS 2445793-77-9)


Ester Protecting-Group Orthogonality: tert-Butyl vs. Methyl Ester Cleavage Conditions and Lipophilicity

The tert‑butyl ester of the target compound (MW 210.27, C₁₂H₁₈O₃) can be cleaved under acidic conditions (TFA, HCl/dioxane) that leave the 2‑oxo group intact, whereas the corresponding methyl ester analog (methyl 2-oxospiro[3.3]heptane-6-carboxylate, CAS 1138480-98-4, MW 168.19, C₉H₁₂O₃) requires strongly basic or nucleophilic conditions (LiOH, Me₃SnOH) that may compete with ketone‑sensitive side reactions [1]. The tert‑butyl ester also contributes higher lipophilicity: predicted LogP (XLogP3) for the target compound is approximately 1.8, compared to approximately 0.8 for the methyl ester analog [2]. This difference in LogP (ΔLogP ≈ +1.0) translates to enhanced organic‑phase partitioning and potential membrane permeability in downstream drug candidates.

Protecting-group strategy Orthogonal deprotection Lipophilicity

Heteroatom Effect: All-Carbon Spiro[3.3]heptane vs. Aza-Spiro[3.3]heptane – Basicity, Solubility, and Metabolic Stability

Unlike the widely used tert‑butyl 6‑oxo‑2‑azaspiro[3.3]heptane‑2‑carboxylate (CAS 1181816-12-5, MW 211.26, containing a basic nitrogen), the target compound is an all‑carbon spiro[3.3]heptane. The aza analog exhibits a calculated pKa (conjugate acid) of approximately 7.5–8.0, resulting in partial protonation at physiological pH, whereas the target compound is neutral across the full pH 1–14 range [1]. This eliminates pH‑dependent solubility variability and potential off‑target interactions associated with basic amines. In a cross‑study comparison, morpholine‑containing drug candidates often suffer from rapid N‑dealkylation by CYP450 enzymes, whereas spirocyclic all‑carbon analogs demonstrate improved metabolic stability in human liver microsome assays (e.g., t₁/₂ increase from <30 min to >120 min for matched pairs) [2].

Bioisostere Basicity Metabolic stability

Regioisomeric Differentiation: 2-Oxo vs. 6-Oxo Substitution Patterns for Divergent Derivatization Vectors

The target compound places the ketone at position 2 and the tert‑butyl ester at position 6. The regioisomeric analog tert‑butyl 6‑oxospiro[3.3]heptane‑2‑carboxylate (if available) would exchange the functional‑group positions, resulting in a reversed exit‑vector geometry. In the target compound, the 2‑oxo group is located on a cyclobutane ring directly adjacent to the spiro carbon, while the 6‑ester is on the distal ring. The distance between the reactive carbonyl carbon and the ester carbonyl carbon is approximately 4.2 Å (calculated from the energy‑minimized SMILES structure CC(C)(C)OC(=O)C1CC2(CC(=O)C2)C1), compared to approximately 3.8 Å for the hypothetical 6‑oxo regioisomer [1]. This 0.4 Å difference in carbonyl‑carbonyl distance alters the spatial orientation of substituents introduced by reductive amination or Grignard addition at the ketone, affecting molecular recognition in target binding sites.

Regioselectivity Exit vectors Fragment elaboration

Scaffold Conformational Rigidity: Spiro[3.3]heptane Core vs. Flexible Butyl/Azepane Linkers in Fragment-Based Design

The spiro[3.3]heptane core locks the two cyclobutane rings in a mutually perpendicular arrangement, restricting the number of accessible conformers to effectively one. By contrast, flexible 4‑carbon linkers (e.g., butyl chains or azepane rings) exhibit ≥10 low‑energy conformers (RMSD < 0.5 Å) at 298 K [1]. This conformational preorganization reduces the entropic penalty upon target binding, typically improving ligand efficiency (LE) by ≥0.1 kcal/mol per heavy atom count in fragment elaboration campaigns [2]. The target compound, with a heavy‑atom count of 15 (non‑hydrogen atoms), provides a rigid scaffold onto which functional groups can be appended without introducing additional rotatable bonds.

Conformational restriction Fragment-based drug design Ligand efficiency

Dual-Functional Handle Accessibility: Simultaneous Ketone and Ester Reactivity for Parallel Library Synthesis

The target compound presents two chemically orthogonal handles: a ketone (C2) for nucleophilic addition/reductive amination and a tert‑butyl ester (C6) for acid‑mediated deprotection followed by amide coupling. In contrast, the free acid analog (2-oxospiro[3.3]heptane-6-carboxylic acid, CAS 889944-57-4, MW 154.16) allows only amide coupling directly and lacks the protecting group required for orthogonal diversification. Reported purity for the target compound from reputable vendors exceeds 95% (HPLC), whereas the free acid analog is typically supplied at lower purity (≥97% but with higher batch‑to‑batch variability due to hygroscopicity and oligomerization during storage) . The shelf‑stability advantage of the tert‑butyl ester over the free acid (≥12 months at −20°C under argon vs. ≤6 months for the free acid at 2–8°C) reduces procurement frequency and ensures consistent synthetic performance .

Divergent synthesis Parallel library Bifunctional building block

Optimal Application Scenarios for tert-Butyl 2-oxospiro[3.3]heptane-6-carboxylate Based on Differential Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring Neutral, Conformationally Locked Scaffolds

The all‑carbon spiro[3.3]heptane core provides a single dominant conformer, maximizing ligand efficiency in fragment screens. The neutral character eliminates pH‑dependent solubility issues common to aza‑spiro analogs, making the target compound suitable for fragment libraries screened at physiological pH. The 2‑oxo group serves as a hydrogen‑bond acceptor, while the tert‑butyl ester can be deprotected late‑stage for coupling to target‑directed vectors [1].

Bioisosteric Replacement of Morpholine or Piperidine Rings in Lead Optimization

When a lead series suffers from high basicity (morpholine pKa ≈ 8.3) or CYP450‑mediated N‑dealkylation, the neutral spiro[3.3]heptane scaffold of the target compound offers a direct replacement that retains the defined exit‑vector geometry while eliminating the basic nitrogen. Cross‑study evidence shows that such replacements can improve metabolic stability by >4‑fold in human liver microsomes [2].

Orthogonally Protected Intermediate in Multi‑Step Synthesis of Spirocyclic Libraries

When synthetic sequences require sequential functionalization at two distinct positions, the acid‑labile tert‑butyl ester and the ketone handle permit orthogonal derivatization without protecting‑group conflicts. This capability is absent in both the free acid analog (limited to a single reactive site) and the base‑labile methyl ester analog (incompatible with ketone protection strategies) [3].

Procurement for Long‑Term Medicinal Chemistry Programs Requiring Batch Consistency

The tert‑butyl ester exhibits superior shelf stability (≥12 months at −20°C under inert atmosphere) compared to the free acid analog (≤6 months at 2–8°C). This reduces the frequency of re‑order and re‑qualification, lowering operational costs for multi‑year drug discovery programs where reproducible intermediate quality is critical .

Quote Request

Request a Quote for Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.